

# Preclinical Profile of Emapticap Pegol: A Deep Dive into Renal Inflammation Modulation

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## Compound of Interest

Compound Name: *Emapticap pegol*

CAS No.: 1390628-22-4

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BERLIN, December 3, 2025 – This technical guide provides an in-depth analysis of the preclinical studies of **Emapticap pegol** (formerly NOX-E36), a novel Spiegelmer® designed to inhibit C-C motif chemokine ligand 2 (CCL2). The data herein elucidates the compound's mechanism of action and its therapeutic potential in mitigating renal inflammation, a key driver of diabetic nephropathy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of nephrology and inflammatory diseases.

**Emapticap pegol** is an L-enantiomeric RNA aptamer that binds and neutralizes CCL2, a chemokine pivotal in the recruitment of monocytes and macrophages to sites of inflammation. In the context of diabetic kidney disease, the infiltration of these immune cells is a critical step in the pathogenesis of glomerulosclerosis and the progressive decline in renal function. The following sections detail the key preclinical findings, experimental designs, and underlying signaling pathways associated with **Emapticap pegol**'s activity in models of renal inflammation.

## Core Mechanism of Action: Targeting the CCL2/CCR2 Axis

**Emapticap pegol** exerts its anti-inflammatory effects by disrupting the CCL2/CCR2 signaling axis. In diabetic nephropathy, various renal cells, including podocytes, mesangial cells, and tubular epithelial cells, produce CCL2 in response to the diabetic milieu. This chemokine then binds to its receptor, CCR2, on the surface of monocytes, triggering their migration from the bloodstream into the kidney tissue. Once in the kidney, these monocytes differentiate into macrophages, which contribute to tissue injury through the release of pro-inflammatory cytokines and pro-fibrotic factors. By binding to CCL2, **Emapticap pegol** prevents its interaction with CCR2, thereby inhibiting the recruitment of inflammatory cells to the kidney.

## Quantitative Efficacy in Preclinical Models

The preclinical efficacy of the mouse-specific surrogate of **Emapticap pegol**, mNOX-E36, has been demonstrated in established animal models of diabetic nephropathy. The data from these studies are summarized below, highlighting the compound's impact on key pathological features of the disease.

### Table 1: Efficacy of mNOX-E36 in Uninephrectomized db/db Mice

Parameter	Control (Non-functional Spiegelmer)	mNOX-E36-3'PEG Treated	Percent Change
Glomerular Macrophages	Not specified	Reduced	-40%
Glomerular Filtration Rate (GFR)	Not specified	Significantly improved	Not specified
Diffuse Glomerulosclerosis	Present	Protected from	Not specified
Renal Ccl2 mRNA Expression	Elevated	Reduced	Not specified
Renal Ccl2 Protein Expression	Elevated	Reduced	Not specified
Data from a study in uninephrectomized db/db mice with advanced glomerulopathy treated from 4 to 6 months of age. <sup>[1]</sup>			

**Table 2: Efficacy of mNOX-E36 in Diabetic ApoE Knockout Mice**

Parameter	Diabetic Control	mNOX-E36 Treated
Albuminuria	Elevated	Attenuated
Glomerular Endothelial Glycocalyx Coverage	Reduced	Increased
Glomerular Cathepsin L Expression	Elevated	Reduced
Glomerular Heparanase Expression	Elevated	Reduced
CCR2-expressing Ly6Chi monocytes in blood	Elevated	Reduced
Renal CD206+/Mac3+ cell ratio (anti-inflammatory macrophages)	Reduced	Increased

Data from a 4-week treatment study in diabetic ApoE knockout mice.

## Experimental Protocols

### Key Experiment 1: Late-Onset CCL2 Blockade in a Model of Advanced Diabetic Nephropathy

- **Animal Model:** Male db/db mice, a model of type 2 diabetes, were used. To accelerate and exacerbate diabetic nephropathy, a uninephrectomy (surgical removal of one kidney) was performed at 4 months of age.
- **Treatment Protocol:** At 4 months of age, post-uninephrectomy, when advanced glomerulopathy was established, mice were randomized to receive subcutaneous injections of either mNOX-E36-3'PEG (50 mg/kg) or a non-functional control Spiegelmer. Injections were administered three times per week for a duration of 2 months.
- **Efficacy Endpoints:**

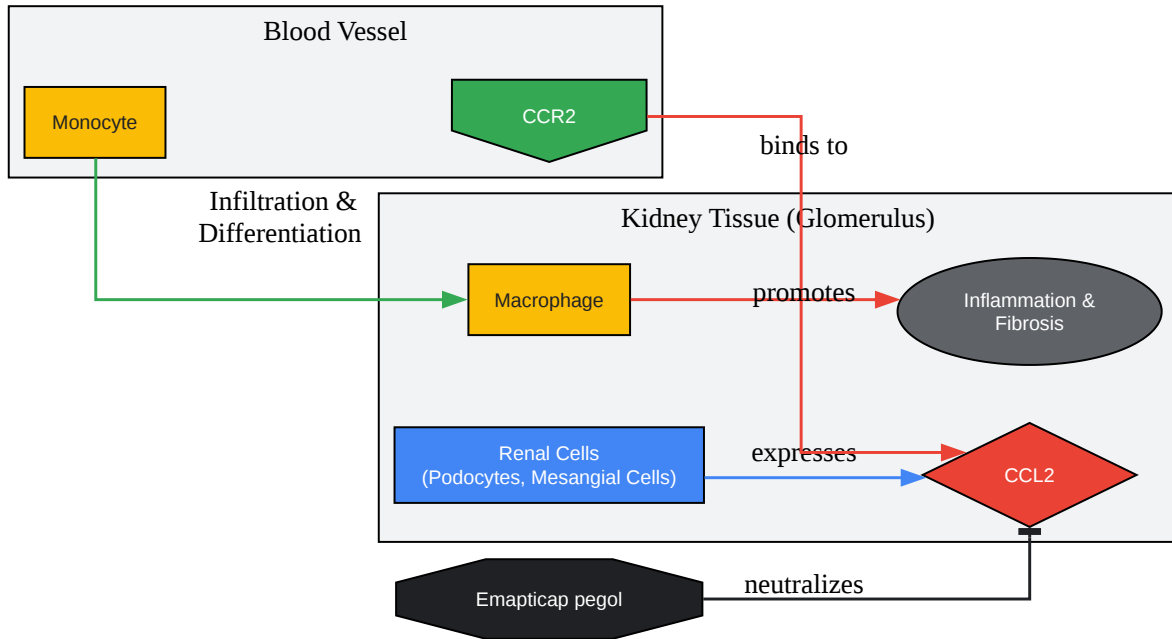
- **Glomerular Macrophage Infiltration:** Kidney sections were stained with specific antibodies to identify macrophages within the glomeruli. The number of macrophages was then quantified.
- **Glomerular Filtration Rate (GFR):** GFR was measured to assess kidney function.
- **Histological Analysis:** Kidney tissue was processed for histological staining to evaluate the extent of glomerulosclerosis (scarring of the glomeruli).
- **Gene and Protein Expression:** Renal Ccl2 mRNA and protein levels were quantified to assess the local expression of the target chemokine.<sup>[1]</sup>

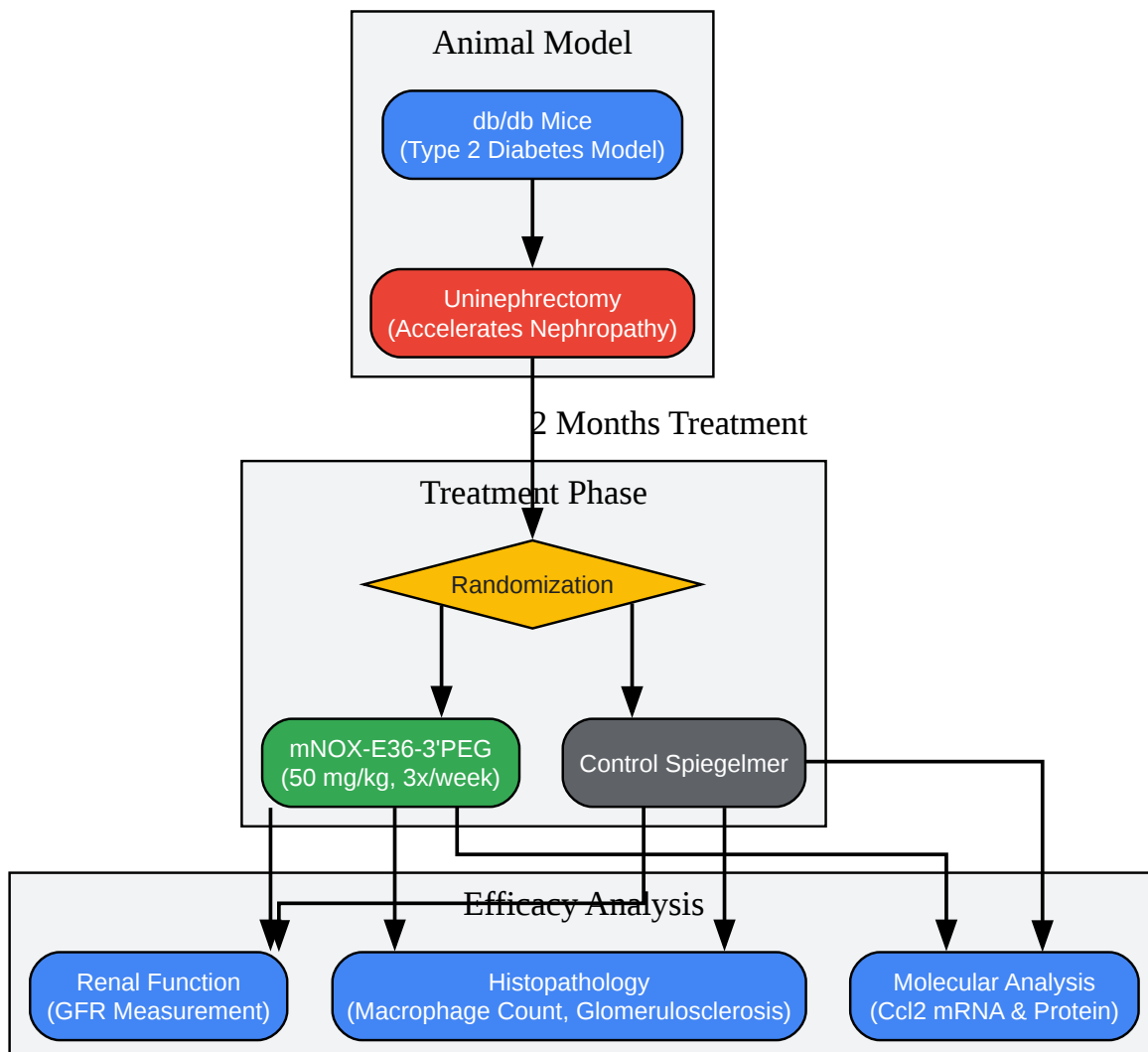
## Key Experiment 2: Systemic CCL2 Inhibition in Diabetic ApoE Knockout Mice

- **Animal Model:** Diabetic ApoE knockout mice were used. This model develops features of diabetic nephropathy, including albuminuria and endothelial dysfunction.
- **Treatment Protocol:** Diabetic ApoE knockout mice received treatment with the mouse-specific NOX-E36 for a period of 4 weeks.
- **Efficacy Endpoints:**
  - **Albuminuria:** Urinary albumin excretion was measured as a marker of kidney barrier dysfunction.
  - **Glomerular Endothelial Glycocalyx:** The integrity of the glomerular endothelial glycocalyx, a crucial component of the filtration barrier, was assessed.
  - **Molecular Markers:** Expression of glomerular cathepsin L and heparanase, enzymes involved in glycocalyx degradation, was quantified.
  - **Cellular Analysis:** The abundance of CCR2-expressing Ly6Chi monocytes in the peripheral blood was determined. The ratio of anti-inflammatory (CD206+) to total (Mac3+) macrophages in the kidney was analyzed to assess macrophage polarization.

## Visualizing the Core Mechanisms

To further illustrate the biological processes influenced by **Emapticap pegol**, the following diagrams depict the CCL2/CCR2 signaling pathway in diabetic nephropathy and a conceptual workflow of the key preclinical experiment.





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## References

- 1. Spiegelmer inhibition of CCL2/MCP-1 ameliorates lupus nephritis in MRL-(Fas)lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Profile of Emapticap Pegol: A Deep Dive into Renal Inflammation Modulation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607330/docs#preclinical-profile-of-emapticap-pegol-a-deep-dive-into-renal-inflammation-modulation]

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